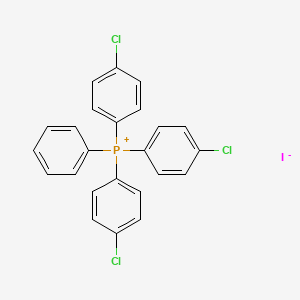
Tris(4-chlorophenyl)(phenyl)phosphanium iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tris(4-chlorophenyl)(phenyl)phosphanium iodide is a chemical compound with the molecular formula C18H12Cl3P. It is a phosphine derivative, characterized by the presence of three 4-chlorophenyl groups and one phenyl group attached to a phosphorus atom, with an iodide counterion. This compound is known for its applications in various chemical reactions and research fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Tris(4-chlorophenyl)(phenyl)phosphanium iodide typically involves the reaction of tris(4-chlorophenyl)phosphine with phenyl iodide. The reaction is carried out under controlled conditions, often in the presence of a base to facilitate the formation of the phosphonium salt. The reaction can be represented as follows:
(ClC6H4)3P+PhI→(ClC6H4)3PPh+I−
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistent quality of the product. The compound is typically purified through recrystallization or chromatography techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Tris(4-chlorophenyl)(phenyl)phosphanium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding phosphine oxide.
Reduction: It can be reduced to form the corresponding phosphine.
Substitution: The iodide ion can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides, cyanides, or thiolates can be used for substitution reactions.
Major Products Formed
Oxidation: Tris(4-chlorophenyl)(phenyl)phosphine oxide.
Reduction: Tris(4-chlorophenyl)(phenyl)phosphine.
Substitution: Various substituted phosphonium salts depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Tris(4-chlorophenyl)(phenyl)phosphanium iodide has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the synthesis of complex organic molecules and materials.
Wirkmechanismus
The mechanism of action of Tris(4-chlorophenyl)(phenyl)phosphanium iodide involves its ability to act as a ligand, forming complexes with metal ions. These complexes can then participate in various catalytic cycles, facilitating chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the metal ion it coordinates with.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Tris(4-trifluoromethylphenyl)phosphine
- Tris(4-fluorophenyl)phosphine
- Tris(4-methoxyphenyl)phosphine
- Tris(4-methylphenyl)phosphine
Uniqueness
Tris(4-chlorophenyl)(phenyl)phosphanium iodide is unique due to the presence of the 4-chlorophenyl groups, which impart specific electronic and steric properties. These properties influence its reactivity and the types of complexes it forms with metal ions, making it suitable for specific catalytic applications that other similar compounds may not be as effective in .
Eigenschaften
CAS-Nummer |
88257-52-7 |
|---|---|
Molekularformel |
C24H17Cl3IP |
Molekulargewicht |
569.6 g/mol |
IUPAC-Name |
tris(4-chlorophenyl)-phenylphosphanium;iodide |
InChI |
InChI=1S/C24H17Cl3P.HI/c25-18-6-12-22(13-7-18)28(21-4-2-1-3-5-21,23-14-8-19(26)9-15-23)24-16-10-20(27)11-17-24;/h1-17H;1H/q+1;/p-1 |
InChI-Schlüssel |
UNQUEXBUYZQGIJ-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC=C(C=C1)[P+](C2=CC=C(C=C2)Cl)(C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


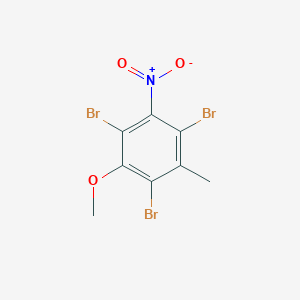
![N-[tert-Butyl(diphenyl)silyl]-N-cyclohexylformamide](/img/structure/B14382542.png)
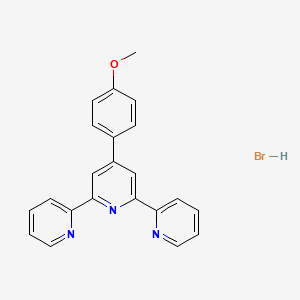

![N-[(1,3-Benzothiazol-2-yl)carbamothioyl]propanamide](/img/structure/B14382565.png)
![Bromo[(dimethylamino)(phenyl)methylidene]gold](/img/structure/B14382579.png)
![1,1'-{Ethane-1,2-diylbis[(1H-indole-5,1-diyl)]}di(ethan-1-one)](/img/structure/B14382583.png)
![2,4-Dichloro-N-[4-(hydrazinesulfonyl)phenyl]benzamide](/img/structure/B14382585.png)
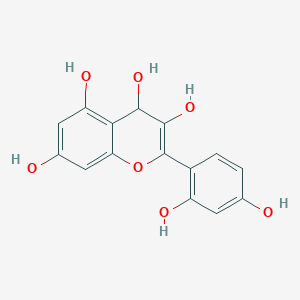
![N-[2-(3,5-Dimethoxyphenoxy)ethyl]benzamide](/img/structure/B14382592.png)
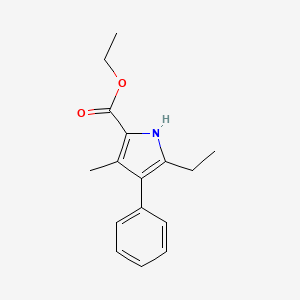
![3-(Morpholin-4-yl)-1-{4-[(morpholin-4-yl)acetyl]piperazin-1-yl}propan-1-one](/img/structure/B14382604.png)
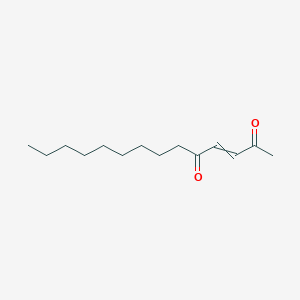
![N-{4-[2-(4-Nitrocyclohexyl)propan-2-yl]cyclohexylidene}hydroxylamine](/img/structure/B14382615.png)
